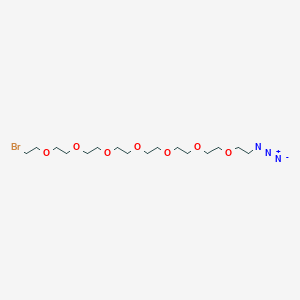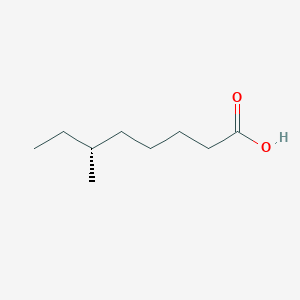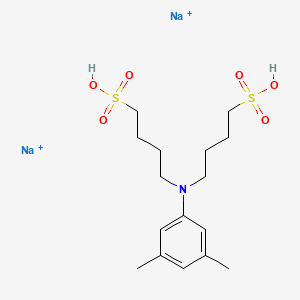
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural components, including the fluorenyl group, diphenylmethyl group, and a butanoic acid backbone. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorenone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amidation Reaction: The fluorenyl group is then coupled with a propanoic acid derivative through an amidation reaction, forming the fluorenylpropanamide intermediate.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with the amine group of the intermediate.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
(S)-3-(9H-Fluoren-9-yl)methoxycarbonylamino-3-(p-tolyl)propanoic acid: A structurally similar compound with a different functional group arrangement.
Uniqueness
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C40H36N2O4 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
(2S)-2-[3-(9H-fluoren-9-yl)propanoylamino]-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H36N2O4/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-38(44)26-36(39(45)46)41-37(43)25-24-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,43)(H,42,44)(H,45,46)/t36-/m0/s1 |
InChI 键 |
JBZQJCCUIWTFIF-BHVANESWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)
![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)
![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)

![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
